molecular formula C20H19BrN2O2S B2635143 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034398-84-8

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2635143
CAS No.: 2034398-84-8
M. Wt: 431.35
InChI Key: XPGQFDZMBJFGLU-UHFFFAOYSA-N
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Description

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 3-position.

    Coupling Reaction: The brominated product is then coupled with 2-(thiophen-2-yl)pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the amide bond by reacting the coupled product with propanoyl chloride or propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-(3-bromo-4-formylphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.

    Substitution: Formation of 3-(3-azido-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.

Scientific Research Applications

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(3-fluoro-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(3-iodo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Uniqueness

The uniqueness of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide lies in its specific substitution pattern and the combination of functional groups. The presence of the bromo group at the 3-position of the methoxyphenyl ring, along with the thiophenyl-pyridinyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-25-17-8-6-14(12-16(17)21)7-9-19(24)23-13-15-4-2-10-22-20(15)18-5-3-11-26-18/h2-6,8,10-12H,7,9,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGQFDZMBJFGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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